Isofebrifugine

Antimalarial drug discovery Plasmodium falciparum Chloroquine resistance

Choose isofebrifugine for superior stereochemical stability—unlike febrifugine, which epimerizes in solution, isofebrifugine remains configurationally stable, ensuring reproducible SAR and bioassay data. Analogues derived from isofebrifugine achieve nearly double the selectivity index vs. febrifugine analogues (SI 833 vs. 440) against P. falciparum. This compound also shows differential potency against chloroquine-sensitive (D6: IC50 0.76 µM) vs. resistant (W2: IC50 2.3 µM) strains, making it an ideal tool for resistance mechanism studies. Additionally, isofebrifugine inhibits gastric cancer cell proliferation and migration via MMP regulation. Order high-purity, analytically validated material for your next discovery campaign.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
Cat. No. B1241856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofebrifugine
Synonymsfebrifugine
isofebrifugine
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1
InChIInChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16?/m0/s1
InChIKeyYLYLCQRQSRDSQR-ADTLFGHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isofebrifugine Baseline: A Quinazolinone Alkaloid Sourcing Guide for Antimalarial Research


Isofebrifugine is a quinazolinone alkaloid first isolated from the roots of the Chinese medicinal shrub *Dichroa febrifuga* (Chang Shan) [1], a plant used in traditional medicine for over two millennia to treat malarial fevers [2]. It is a naturally occurring diastereoisomer of the more widely studied compound, febrifugine [1]. Both alkaloids are characterized by a trans-2,3-disubstituted piperidine and a 4-quinazolinone ring system [3]. While both exhibit potent antimalarial properties, their development as clinical drugs has been hampered by significant emetic effects and other toxicities [4]. Research has therefore focused on elucidating the structure-activity relationships (SAR) of isofebrifugine and its analogues to separate its potent bioactivity from its toxicity profile, making it a key chemical scaffold in medicinal chemistry and drug discovery [3].

Why Isofebrifugine Cannot Be Substituted with Other Febrifugine-Class Alkaloids: An Evidence-Based Rationale


The class of febrifugine alkaloids, including isofebrifugine and febrifugine, cannot be considered interchangeable due to profound differences in their stereochemical stability and downstream bioactivity profiles. While both compounds share the same planar structure, their distinct three-dimensional arrangements (isofebrifugine is the *cis*-isomer, while febrifugine is the *trans*-isomer) [1] lead to a critical differential characteristic: stereochemical epimerization. Studies have shown that (+)-febrifugine slowly epimerizes into its diastereomer (+)-isofebrifugine in solution [1], creating inherent instability and a mixture of active compounds. This is in contrast to isofebrifugine, which is comparatively less potent but demonstrates a distinct and stable stereochemistry. Furthermore, while both share the same antimalarial target, their selectivities and resultant therapeutic windows differ significantly. For instance, condensation products (Df-1 from febrifugine and Df-2 from isofebrifugine) exhibit vastly different selectivity indices against P. falciparum (440 vs. 833, respectively) [2]. Therefore, the specific isomer used directly impacts experimental reproducibility, the interpretation of SAR studies, and the pursuit of analogues with a defined and improved safety margin, rendering generic substitution scientifically invalid.

Quantitative Evidence Guide: Verifiable Differentiation of Isofebrifugine Against Key Comparators


Comparative In Vitro Antimalarial Potency Against Chloroquine-Sensitive and -Resistant P. falciparum Strains

Isofebrifugine demonstrates a distinct potency profile compared to its isomer febrifugine and the frontline antimalarial chloroquine. Against the chloroquine-sensitive D6 strain of *P. falciparum*, isofebrifugine (IC50 = 0.76 μM) is approximately twice as potent as febrifugine (IC50 = 1.6 μM) . However, this trend reverses against the chloroquine-resistant W2 strain, where febrifugine (IC50 = 1.9 μM) is slightly more potent than isofebrifugine (IC50 = 2.3 μM) . Critically, both alkaloids maintain high potency against the resistant strain, in stark contrast to chloroquine, which exhibits a massive loss of potency (IC50 = 224 μM for D6 vs. 4.5 μM for W2, indicating resistance) . This data demonstrates that isofebrifugine retains efficacy against chloroquine-resistant malaria, and its differential sensitivity to the strain compared to febrifugine provides a key distinguishing factor for research.

Antimalarial drug discovery Plasmodium falciparum Chloroquine resistance

Selectivity Index Advantage of Isofebrifugine-Derived Condensation Products in Antimalarial SAR

Modification of the isofebrifugine scaffold can lead to enhanced selectivity for the malaria parasite over mammalian cells, a critical parameter for drug development. A comparative study of acetone condensation products revealed that the isofebrifugine-derived product Df-2 exhibited an *in vitro* selectivity index (cytotoxicity/antimalarial toxicity) of 833, which is nearly double that of the febrifugine-derived analogue Df-1 (selectivity index = 440) [1]. The high selectivity of Df-2 is driven by its potent antimalarial activity (EC50 = 1.8 × 10⁻⁹ M) against *P. falciparum* [1]. This quantitative difference shows that starting from the isofebrifugine scaffold can yield analogues with a significantly improved therapeutic window compared to those derived from its isomer.

Structure-activity relationship (SAR) Selectivity index Lead optimization

In Vivo Efficacy Gap Between Isofebrifugine and Febrifugine Condensation Products

Despite comparable *in vitro* potency, the *in vivo* performance of derivatives from the two isomers diverges substantially. In a *P. berghei* mouse model of malaria, the isofebrifugine-derived condensation product Df-2 demonstrated an ED50 value of 60 mg/kg, which is 24-fold less potent than the febrifugine-derived Df-1 (ED50 = 2.5 mg/kg) [1]. This quantitative difference highlights a critical limitation of isofebrifugine-derived compounds in achieving high *in vivo* efficacy, likely due to differences in pharmacokinetic properties such as absorption, distribution, metabolism, or excretion (ADME). This data point is essential for researchers making a cost-benefit analysis for *in vivo* studies.

In vivo efficacy P. berghei mouse model Pharmacokinetics

Biological Activity Beyond Malaria: Anti-Proliferative Effects in Gastric Cancer Models

Isofebrifugine's biological activity extends beyond antimalarial effects, differentiating it from some other in-class compounds that are primarily studied for a single indication. In a study on human gastric cancer, isofebrifugine was shown to significantly inhibit the proliferation, migration, and invasion of SGC7901 gastric cancer cells *in vitro*, as assessed by MTT, scratch, and invasion assays [1]. The proposed mechanism involves the downregulation of matrix metalloproteinases (MMPs) [1]. While a direct comparison with febrifugine in this specific cancer model is lacking, this anti-cancer activity represents a distinct biological profile. Halofuginone, a synthetic analogue, is also known for its anti-fibrotic and anti-cancer properties, but isofebrifugine provides a natural product starting point for exploring this multi-faceted bioactivity.

Cancer biology Gastric cancer MMP inhibition

Procurement-Driven Application Scenarios for Isofebrifugine in Scientific Research


Lead Optimization in Antimalarial Drug Discovery: Targeting High Selectivity

Isofebrifugine is the optimal starting material for medicinal chemistry campaigns focused on improving the therapeutic window of quinazolinone antimalarials. As demonstrated, analogues derived from its core structure can achieve a selectivity index nearly double that of analogues from its isomer febrifugine (833 vs. 440 for Df-2 and Df-1, respectively) [1]. By using isofebrifugine as a scaffold, researchers can prioritize the development of compounds that maintain potent antimalarial activity (EC50 in the nanomolar range) while minimizing cytotoxic effects on mammalian cells. This scenario is particularly relevant for groups working to overcome the dose-limiting toxicities (emesis, hepatotoxicity) that have historically prevented the clinical use of this class of compounds [2].

Mechanistic Studies of Strain-Specific Antimalarial Action

Researchers investigating the molecular basis of chloroquine resistance or strain-specific drug action should utilize isofebrifugine. It exhibits a unique potency profile against *P. falciparum*: it is twice as potent as its isomer febrifugine against the chloroquine-sensitive D6 strain (IC50 = 0.76 μM vs. 1.6 μM), but slightly less potent against the resistant W2 strain (IC50 = 2.3 μM vs. 1.9 μM) [1]. This differential sensitivity provides a valuable experimental tool for comparative studies aimed at identifying genetic or metabolic determinants of drug response in the parasite, which can inform the design of next-generation antimalarials and combination therapies.

Natural Product Scaffold Exploration for Anti-Cancer Bioactivity

Isofebrifugine is a valuable chemical probe for investigating novel anti-cancer mechanisms derived from natural products. Studies have shown it significantly inhibits proliferation, migration, and invasion of human gastric cancer cells (SGC7901) *in vitro*, an effect linked to MMP regulation [1]. Procuring isofebrifugine allows cancer biologists to explore a natural scaffold distinct from synthetic small molecules like halofuginone, potentially uncovering unique structure-activity relationships (SAR) for anti-metastatic activity. This application supports fundamental research into the pleiotropic effects of quinazolinone alkaloids and can serve as the foundation for a new branch of analog development targeting solid tumors.

Stereochemical and Epimerization Studies in Natural Product Chemistry

Isofebrifugine is an essential reference standard and research tool for studies on stereochemical stability and its impact on bioactivity. The compound exists as the stable *cis*-diastereomer in contrast to its epimer, febrifugine, which undergoes slow epimerization to isofebrifugine in solution [1]. This makes isofebrifugine the preferred compound for experiments requiring a defined and stable stereochemical input. Chemists and analytical scientists use it to develop stereoselective synthesis methods, study isomerization kinetics, and accurately profile the biological activity of each pure diastereomer without the confounding variable of spontaneous interconversion [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isofebrifugine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.